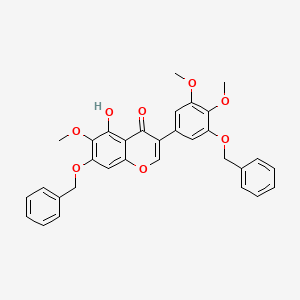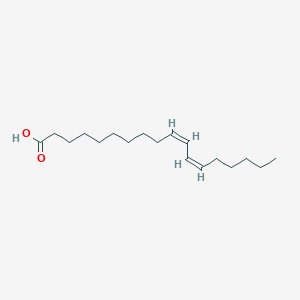
10Z,12Z-octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihomolinoleic acid is a octadecadienoic acid with unsaturation at positions 10 and 12 (the 10Z,12Z-stereoisomer). It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a dihomolinoleate.
, also known as 20:2n6 or dihomolinoleate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as saliva, blood, and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. can be converted into 1-octadecanoyl-2-[(10Z, 12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Approaches : Kellersmann et al. (2006) describe three methods for synthesizing octadecadienoic acids, including (10Z, 12Z)-octadecadienoic acid. These approaches involve an enyne-substructure, an educt with a conjugated double bond system, and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).
- Biocatalyst Applications : Serra and De Simeis (2018) investigated the use of Lactobacillus rhamnosus as a biocatalyst for converting unsaturated fatty acids, including linoleic acid, to hydroxy derivatives. This process offers a stereoselective and scalable method of producing hydroxy fatty acids (Serra & De Simeis, 2018).
Chemical Behavior and Analysis
- Isomer Identification : Tokita and Morita (2000) identified new geometric isomers of methyl linoleate hydroperoxide, including methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. They also discussed the chromatographic behavior of these isomers (Tokita & Morita, 2000).
- Sequential Substitution for Isomers : Loreau et al. (2001) utilized sequential substitution of 1,2-dichloro-ethene for creating various octadecadienoic acid isomers, including (10Z,12Z)-octadecadienoic acid. This method provides high radiochemical and isomeric purities (Loreau et al., 2001).
Biological Activities and Applications
- Hydroxylated Derivatives : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid, including 9-hydroxy-10E,12Z-octadecadienoic acid, and evaluated their cytotoxicity against human cancer cell lines. This research highlights the potential therapeutic applications of these compounds (Li et al., 2009).
- Cloned Lipoxygenase for Conversion : Villaverde et al. (2013) demonstrated the use of cloned lipoxygenase for converting linoleic acid into hydroperoxides. This study showcases an efficient biotechnological approach for producing hydroperoxy derivatives of fatty acids (Villaverde et al., 2013).
Propriétés
Numéro CAS |
7307-45-1 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(10Z,12Z)-octadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8- |
Clé InChI |
GKJZMAHZJGSBKD-JPDBVBESSA-N |
SMILES isomérique |
CCCCC/C=C\C=C/CCCCCCCCC(=O)O |
SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



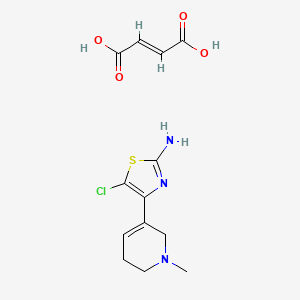
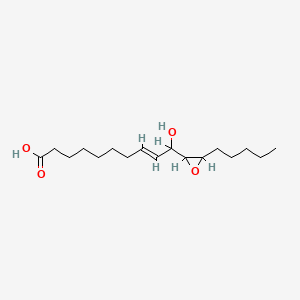

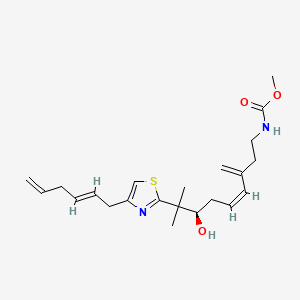
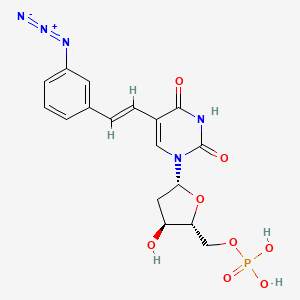
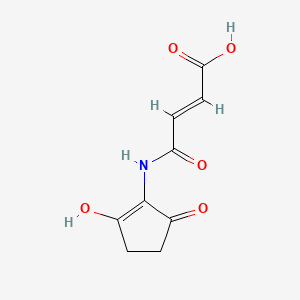



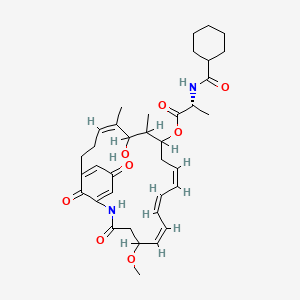

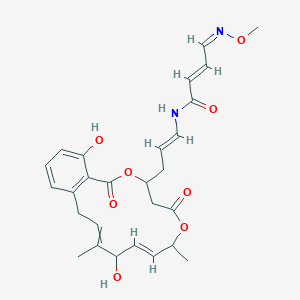
![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
